BET Inhibitor ABBV-744 is an orally bioavailable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ABBV-744 preferentially binds to the second bromodomain (BD2) of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an inhibition of proliferation in BET-overexpressing tumor cells. BET proteins, comprised of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that contain two homologous bromodomains, the BD1 and BD2 domains. They play an important role during development and cellular growth.
Future Directions
Clinical Development: Ongoing clinical trials will further elucidate ABBV-744's safety, efficacy, and optimal dosing regimens in various cancers, including AML and myelofibrosis. [, , ]
Combination Therapies: Investigating ABBV-744 in combination with other targeted therapies, such as venetoclax, ruxolitinib, and navitoclax, could potentially enhance its efficacy and overcome resistance mechanisms. [, ]
Biomarker Development: Identifying biomarkers predictive of response or resistance to ABBV-744 will be crucial for personalizing treatment strategies. []
Understanding Resistance Mechanisms: Further research is needed to fully understand the mechanisms of resistance to ABBV-744 and develop strategies to overcome them. []
Related Compounds
ABBV-075 (Mivebresib)
Compound Description: ABBV-075, also known as mivebresib, is a first-generation pan-BET inhibitor. It binds with nearly equal affinity to both the first and second bromodomains (BDI and BDII) of BET proteins, including BRD2, BRD3, BRD4, and BRDT []. ABBV-075 has shown anti-tumor activity in preclinical models of various cancers [, ] and has entered clinical trials for the treatment of hematologic malignancies [].
Relevance: ABBV-075 serves as a key comparator to ABBV-744. Both compounds target BET proteins, but ABBV-744 demonstrates greater than 300-fold selectivity for BDII over BDI [, ]. This selectivity is hypothesized to contribute to ABBV-744's improved tolerability profile compared to pan-BET inhibitors like ABBV-075 []. For instance, in AML xenograft models, ABBV-744 demonstrated comparable anti-tumor efficacy to ABBV-075 but with a better therapeutic index [].
Venetoclax (ABT-199)
Compound Description: Venetoclax (ABT-199) is a small-molecule BH3 mimetic that selectively inhibits the anti-apoptotic protein BCL-2 [, ]. Venetoclax has demonstrated clinical activity in various hematologic malignancies, including AML [].
Relevance: Venetoclax has been investigated in combination with both ABBV-075 and ABBV-744 in preclinical models of AML [, , , ]. The combination of ABBV-744 and venetoclax demonstrated synergistic anti-leukemic effects in vitro and in vivo, surpassing the efficacy of either agent alone [, , ]. This synergistic activity suggests a potential therapeutic advantage of combining BET inhibition with BCL-2 blockade in AML.
Navitoclax
Compound Description: Navitoclax is a small-molecule inhibitor targeting multiple anti-apoptotic BCL-2 family proteins, including BCL-XL, BCL-2, and BCL-W []. It induces apoptosis through the intrinsic apoptotic pathway and is under investigation for various cancers.
Relevance: Similar to venetoclax, navitoclax represents another strategy to target the intrinsic apoptotic pathway in combination with BET inhibition. ABBV-744 was investigated in combination with navitoclax in a Phase 1b clinical trial for patients with myelofibrosis []. This trial aimed to evaluate the safety and preliminary efficacy of this combination therapy in a clinical setting.
JQ1
Compound Description: JQ1 is a first-generation pan-BET inhibitor that binds to both BDI and BDII of BET proteins []. It has shown preclinical efficacy in various cancers, including models of myelofibrosis.
OTX015
Relevance: OTX015, like other pan-BET inhibitors, serves as a point of comparison for the biological activity and potential therapeutic advantages of ABBV-744, a selective BET BD2 inhibitor. Preclinical studies have shown that combining OTX015 with CDK7 inhibitors like SY-5609 leads to synergistic anti-tumor effects in models of advanced myeloproliferative neoplasms (MPN), including MPN transformed to AML []. This highlights the potential of combining BET inhibition with other targeted therapies in treating MPN-sAML.
Pelabresib
Compound Description: Pelabresib is another BET inhibitor that has shown clinical activity in myelofibrosis [].
GNE-049
Compound Description: GNE-049 is an inhibitor of CREB-binding protein (CBP) and E1A binding protein p300, which are histone acetyltransferases (HATs) that play crucial roles in gene regulation []. By inhibiting CBP/p300, GNE-049 disrupts various cellular processes, including cell growth, proliferation, and survival, making it a potential target in cancer therapy.
Relevance: Similar to BET inhibitors, GNE-049 targets epigenetic mechanisms. Preclinical studies have demonstrated that GNE-049 synergizes with CDK7 inhibitors like SY-5609 to induce cell death in MPN-transformed AML cells []. This synergistic activity suggests potential therapeutic benefits of combining CBP/p300 and CDK7 inhibition in MPN-sAML.
Other Structurally Related Compounds Mentioned:
Compound 27: A lead compound identified during the development of ABBV-744, demonstrating over 100-fold selectivity for BRD4 BD2 over BRD4 BD1 [].
Compound 46: A later-stage compound in the development of ABBV-744, exhibiting improved BD2 selectivity and oral bioavailability [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A 73209 is a nucleoside analog of the oxetanocin family. It originates from a class of compounds that inhibit viral DNA synthesis. A-73209 appears to be a potent and selective agent against varicella-zoster virus and herpes simplex virus infections.
A-740003 is a competitive antagonist of the ATP-gated ionotropic P2X7 receptor (IC50s = 40 and 18 nM for human and rat receptors, respectively). It shows weak or no activity at other P2 receptors and other receptors and ion channels. A-740003 blocks agonist-induced IL-1β release and pore formation in differentiated THP-1 cells (IC50s = 156 and 92 nM, respectively). It is effective in vivo when administered intraperitoneally, reducing pain in several animal models. A-740003 is used in cell and animal studies to elucidate P2X7 roles and signaling pathways. A-740003 is a potent and selective P2X7 receptor antagonist. A-740003 has (IC values = 40 nM for human and 18 nM for rat) as measured by agonist-stimulated changes in intracellular calcium concentrations. A-740003 showed weak or no activity (IC > 10 muM) at other P2 receptors and an array of other neurotransmitter and peptide receptors, ion channels, reuptake sites, and enzymes. A-740003 potently blocked agonist-evoked IL-1beta release (IC = 156 nM) and pore formation (IC = 92 nM) in differentiated human THP-1 cells. A-740003 in vivo produces significant antinociception in animal models of neuropathic and inflammatory pain.
A 74932 is an inhibitor of DNA topoisomerases. It is a quinolone antibacterial agentand inhibitor of topoisomerase II enzyme. A-74932 possesses good activity in vivo against both systemic tumour and subcutaneously implanted murine solid tumours as well as human tumour xenografts.